6-(4-Chloro-phenoxy)-hexanenitrile
Description
6-(4-Chloro-phenoxy)-hexanenitrile is a nitrile derivative featuring a hexanenitrile backbone substituted with a 4-chlorophenoxy group. The compound belongs to a class of halogenated phenoxy nitriles, which are of interest in agrochemical synthesis, materials science, and industrial chemistry due to their stability and reactivity .
Properties
Molecular Formula |
C12H14ClNO |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
6-(4-chlorophenoxy)hexanenitrile |
InChI |
InChI=1S/C12H14ClNO/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8H,1-4,10H2 |
InChI Key |
KKLLBNYOGNBALG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCC#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Trends and Insights
Halogen Effects: Chlorine: Enhances lipophilicity and agrochemical activity (e.g., 2-(4-Chlorophenyl)hexanenitrile) . Fluorine: Improves thermal stability and alters electronic properties, as seen in fluorinated phenoxy derivatives .
Substituent Position: Para-substitution (e.g., 4-Cl-phenoxy) optimizes steric accessibility for reactions, while ortho/meta-substitution (e.g., 3,5-F₂-phenoxy) may hinder reactivity but improve selectivity .
Functional Groups :
- Nitrile groups enable nucleophilic additions, forming amines or carboxylic acids.
- Diazenyl and nitro groups expand applications into photoresponsive materials .
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